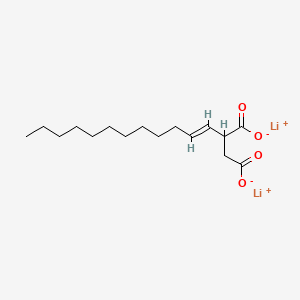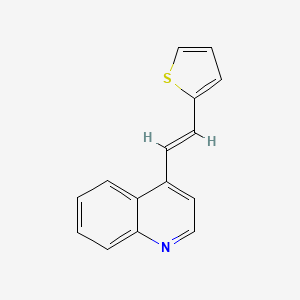
Didodecylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Didodecylammonium bromide can be synthesized through the reaction of dodecylamine with dodecyl bromide in the presence of a solvent such as ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
化学反应分析
Types of Reactions
Didodecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or other halides. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield didodecylamine and water .
科学研究应用
Didodecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanomaterials, such as gold nanoclusters and nanocubes.
Biology: The compound is employed in the preparation of vesicles and micelles for drug delivery systems.
Medicine: It has been studied for its potential anticancer properties and its ability to interact with DNA.
作用机制
The mechanism of action of didodecylammonium bromide involves its interaction with the phospholipid membranes of microorganisms, leading to disruption of the membrane structure and subsequent cell lysis . This makes it effective as a disinfectant and antimicrobial agent. Additionally, its ability to form micelles and vesicles allows it to encapsulate and deliver drugs to specific targets within the body .
相似化合物的比较
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Used as a disinfectant and has similar antimicrobial properties.
Uniqueness
Didodecylammonium bromide is unique due to its specific molecular structure, which allows it to form stable micelles and vesicles. This property makes it particularly useful in applications requiring the encapsulation and delivery of active compounds .
属性
CAS 编号 |
24447-63-0 |
|---|---|
分子式 |
C24H52BrN |
分子量 |
434.6 g/mol |
IUPAC 名称 |
didodecylazanium;bromide |
InChI |
InChI=1S/C24H51N.BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |
InChI 键 |
UNAFTICPPXVTTN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC[NH2+]CCCCCCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)

![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)






![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)




